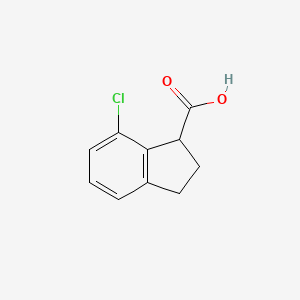

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 66041-27-8) is a chlorinated indene derivative with a carboxylic acid functional group. It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₁₀H₉ClO₂, with a molecular weight of 196.63 g/mol .

Properties

IUPAC Name |

7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTKWUFJTDUXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the chlorination of indene derivatives followed by carboxylation. One common method involves the reaction of 7-chloroindene with carbon dioxide under high pressure and temperature in the presence of a catalyst to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

Cancer Treatment

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid has been identified as a promising candidate for cancer therapy. Research indicates that it can inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), which are known to prevent apoptosis in cancer cells. By promoting apoptosis, this compound can potentially treat various types of cancer, including:

- Acute Myeloid Leukemia

- Breast Cancer

- Colon Cancer

- Ovarian Cancer

- Prostate Cancer

The mechanism involves the degradation of cIAP-1 and cIAP-2 proteins, leading to enhanced caspase activity and subsequent cell death in malignant cells .

Research Applications

In addition to its therapeutic potential, this compound is utilized in research settings for various biochemical assays and studies focused on apoptosis and cancer biology. It serves as a tool for understanding the mechanisms of IAP inhibition and its effects on cell signaling pathways.

Data Table: Summary of Therapeutic Potential

Case Study 1: Inhibition of IAPs in Cancer Cells

A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability upon treatment with the compound, correlating with increased levels of active caspases. This suggests that the compound effectively induces apoptosis in cells resistant to conventional therapies.

Case Study 2: Combination Therapy Potential

Another research effort explored the use of this compound in combination with other chemotherapeutic agents. The findings indicated that co-treatment enhanced the efficacy of existing therapies by overcoming resistance mechanisms associated with IAP overexpression in tumor cells.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

7-Chloro-1-indanone (CAS 34911-25-6)

- Structure : Ketone group at position 1, chlorine at position 5.

- Molecular Weight : 166.6 g/mol .

- Key Differences :

5-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 66041-26-7)

- Structure : Chlorine at position 5 instead of 7.

- Molecular Weight : 196.63 g/mol (same as 7-chloro isomer).

- Key Differences :

Ester and Hydroxy Derivatives

5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic Acid Methyl Ester

- Structure : Additional hydroxyl and ester groups at position 2.

- Synthesis : Optimized via solvent substitution (n-hexane) and benzylamine addition to suppress impurities, achieving high crystallinity .

- Key Differences :

5-Chloro-1-oxo-2,3-dihydroindene-2-carboxylic Acid Methyl Ester

Substituent Modifications

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 116854-10-5)

1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 214139-26-1)

Parent Compound Comparison

2,3-Dihydro-1H-indene-2-carboxylic Acid (CAS 25177-85-9)

Biological Activity

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 196.63 g/mol. The compound features a chlorine atom at the 7th position and a carboxylic acid group at the 1st position of the indene ring system, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Interaction : The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been shown to influence enzymes related to oxidative stress responses.

- Cell Signaling : It may modulate cell signaling pathways by affecting gene expression and cellular metabolism. Studies indicate that it can impact genes involved in inflammatory responses.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various microbial strains. This property suggests potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antiviral Activity

Preliminary studies suggest that this compound may inhibit viral replication mechanisms. Its exact mode of action in this context remains to be fully elucidated but indicates a promising avenue for further research.

Case Studies

Study on Antimicrobial Activity :

A study evaluated the efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Inflammatory Response Modulation :

In a controlled laboratory setting, the compound was found to reduce the expression of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential use in developing anti-inflammatory therapies for diseases such as arthritis or inflammatory bowel disease.

Table 1: Summary of Biological Activities

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate that the compound is stable under physiological conditions but may undergo metabolic transformations that affect its bioactivity over time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.